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Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Delphinidin 3-galactoside is an anthocyanin, a natural pigment responsible for the deep red,

purple, and blue hues observed in many fruits and flowers. Beyond its vibrant coloration, this

compound is of significant interest to the scientific community due to its potent antioxidant

properties. As a glycoside of delphinidin, it exhibits a structure adept at neutralizing harmful

reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the

pathogenesis of numerous chronic diseases.

These application notes provide a comprehensive guide to assessing the antioxidant activity of

Delphinidin 3-galactoside. Detailed protocols for four widely accepted antioxidant assays—

DPPH, ABTS, FRAP, and ORAC—are presented to ensure reliable and reproducible results.

This document is intended to serve as a valuable resource for researchers and professionals

engaged in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of

Delphinidin 3-galactoside and its aglycone, Delphinidin. This data is compiled from various

studies to provide a comparative overview. It is important to note that assay conditions can

influence the results, and the provided values should be considered in the context of the

referenced methodologies.
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Compound Assay Result Unit

Delphinidin DPPH 3.74 µM (IC50)

Delphinidin FRAP Approx. 1.8 µmol Fe(II)/µmol

Delphinidin 3-O-

galactoside
FRAP 20.4

% of total antioxidant

activity in blueberries

Note: Specific IC50 and TEAC values for pure Delphinidin 3-galactoside across all listed

assays are not consistently available in the literature. The data for Delphinidin (aglycone) is

provided for comparative purposes, as it is expected to have higher antioxidant activity than its

glycosides in some assays. The FRAP value for Delphinidin 3-galactoside is expressed as its

contribution to the total antioxidant activity of a blueberry extract.

Experimental Protocols
Detailed methodologies for four key antioxidant assays are provided below. These protocols

are designed to be a starting point and may require optimization based on specific laboratory

conditions, equipment, and the purity of Delphinidin 3-galactoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen

atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in

absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Materials:

Delphinidin 3-galactoside

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol (or 95% Ethanol)

Trolox or Ascorbic Acid (as a positive control)
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96-well microplate

Microplate reader

Procedure:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution

should be freshly made and protected from light.

Sample and Control Preparation:

Prepare a stock solution of Delphinidin 3-galactoside in methanol.

Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM).

Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).

Assay Procedure:

To a 96-well microplate, add 100 µL of each sample or control dilution.

Add 100 µL of the 0.1 mM DPPH solution to each well.

For the blank, use 100 µL of methanol instead of the sample.

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation:

Calculate the percentage of radical scavenging activity using the following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and

Abs_sample is the absorbance of the sample with the DPPH solution.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH

radicals) can be determined by plotting the percentage of inhibition against the sample

concentration.
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS

radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in

the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the

antioxidant activity.

Materials:

Delphinidin 3-galactoside

ABTS diammonium salt

Potassium persulfate (K₂S₂O₈)

Ethanol or Phosphate-Buffered Saline (PBS)

Trolox (as a positive control)

96-well microplate

Microplate reader

Procedure:

Preparation of ABTS Radical Cation (ABTS•+) Solution:

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical.

Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at

734 nm before use. This is the working solution.

Sample and Control Preparation:
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Prepare a stock solution of Delphinidin 3-galactoside in a suitable solvent (e.g.,

methanol or PBS).

Create a series of dilutions from the stock solution.

Prepare a similar dilution series for the Trolox standard to create a standard curve.

Assay Procedure:

Add 20 µL of each sample or Trolox standard dilution to the wells of a 96-well microplate.

Add 180 µL of the working ABTS•+ solution to each well.

Shake the plate and incubate at room temperature for 6 minutes.

Measurement: Measure the absorbance at 734 nm.

Calculation:

The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity

(TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance

against the concentration of Trolox. The TEAC value of the sample is then calculated from

this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to

ferrous iron (Fe²⁺) at a low pH. The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine)

complex to the ferrous form results in the formation of an intense blue color, which is measured

spectrophotometrically at 593 nm.

Materials:

Delphinidin 3-galactoside

Acetate buffer (300 mM, pH 3.6)

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
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Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)

96-well microplate

Microplate reader

Procedure:

Preparation of FRAP Reagent:

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃

solution in a 10:1:1 (v/v/v) ratio.

Warm the reagent to 37°C before use.

Sample and Standard Preparation:

Prepare a stock solution of Delphinidin 3-galactoside.

Create a series of dilutions from the stock solution.

Prepare a series of ferrous sulfate or Trolox standards of known concentrations to

generate a standard curve.

Assay Procedure:

Add 20 µL of each sample, standard, or blank (solvent) to the wells of a 96-well

microplate.

Add 180 µL of the pre-warmed FRAP reagent to each well.

Incubate the plate at 37°C for 4-10 minutes.

Measurement: Measure the absorbance at 593 nm.

Calculation:
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The antioxidant capacity is determined from the standard curve of ferrous sulfate or Trolox

and is typically expressed as mmol Fe²⁺ equivalents per gram of sample or as Trolox

equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent

probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-

azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by

measuring the area under the fluorescence decay curve.

Materials:

Delphinidin 3-galactoside

Fluorescein sodium salt

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

Phosphate buffer (75 mM, pH 7.4)

Trolox (as a standard)

Black 96-well microplate

Fluorescence microplate reader with temperature control and injectors

Procedure:

Reagent Preparation:

Prepare a stock solution of fluorescein in phosphate buffer. The working solution is

typically prepared by diluting the stock.

Prepare a fresh solution of AAPH in phosphate buffer just before use.

Sample and Standard Preparation:

Prepare a stock solution of Delphinidin 3-galactoside in phosphate buffer.
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Create a series of dilutions from the stock solution.

Prepare a series of Trolox standards of known concentrations in phosphate buffer.

Assay Procedure:

Add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells of a black

96-well microplate.

Add 150 µL of the fluorescein working solution to each well.

Incubate the plate at 37°C for at least 30 minutes in the plate reader.

After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.

Measurement:

Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485

nm and an emission wavelength of ~520 nm.

Readings are typically taken every 1-2 minutes for at least 60-90 minutes.

Calculation:

Calculate the Area Under the Curve (AUC) for each sample and standard.

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample

or standard.

The ORAC value is determined by comparing the net AUC of the sample to the net AUC of

the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per

gram or liter of the sample.

Visualizations
The following diagrams illustrate the general workflows for the described antioxidant assays.
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Caption: Workflow for the DPPH Radical Scavenging Assay.
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Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
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To cite this document: BenchChem. [Antioxidant Activity of Delphinidin 3-galactoside:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150078#antioxidant-activity-assays-for-delphinidin-3-
galactoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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